molecular formula C5H8NNaO4 B13829973 Natriummonoglutamat

Natriummonoglutamat

Cat. No.: B13829973
M. Wt: 169.11 g/mol
InChI Key: LPUQAYUQRXPFSQ-AENDTGMFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Natriummonoglutamat, more commonly known as Monosodium Glutamate (MSG), is the sodium salt of the naturally occurring amino acid, L-glutamic acid . This high-purity reagent is essential for scientific investigations into the fifth basic taste, umami, a savory flavor distinct from sweet, salty, sour, and bitter . Its core research value lies in its dual role: as a pure umami stimulus in sensory science and as a potent flavor enhancer in food technology studies . In food science research, MSG is critical for exploring mechanisms of taste perception and palatability. Studies indicate that its flavor-enhancing action involves facilitating the binding of existing kokumi (a Japanese term for qualities like "mouthfulness" and "thickness") substances to their receptors, which in turn amplifies the intensity of umami, sweet, and salty tastes . Furthermore, MSG is a valuable tool in formulating reduced-sodium food models, as it can help maintain flavor perception while lowering overall sodium content . In neuroscience and physiology, MSG serves as a key compound for studying glutamatergic systems. Glutamate acts as a major excitatory neurotransmitter in the central nervous system . Researchers utilize MSG to investigate the function of various glutamate receptors, such as metabotropic receptors (mGluR) and ionotropic receptors (including NMDA and AMPA) . This research provides insights into neural communication, brain function, and related metabolic pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

IUPAC Name

sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1

InChI Key

LPUQAYUQRXPFSQ-AENDTGMFSA-M

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+]

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Historical and Current Production Methods of Natriummonoglutamat

1.1 Early Methods

  • Hydrolysis of Vegetable Proteins (1909–1962): Initially, MSG was produced by hydrolyzing vegetable proteins such as wheat gluten with hydrochloric acid to break peptide bonds and release glutamic acid, which was then neutralized to form MSG.
  • Chemical Synthesis (1962–1973): Subsequent methods involved chemical synthesis using acrylonitrile as a starting material, but these were largely replaced due to complexity and cost.

1.2 Modern Method: Microbial Fermentation

Currently, the dominant industrial method for MSG production is bacterial fermentation, which uses specific microorganisms to convert carbohydrates into glutamic acid, which is then neutralized to form MSG.

Microbial Fermentation Process for this compound Preparation

2.1 Microorganisms Used

  • Species from the genera Corynebacterium, Brevibacterium, and Micrococcus are primarily employed.
  • Examples include Brevibacterium flavum ATCC 13826 and Micrococcus glutamicus ATCC 13032.

2.2 Fermentation Medium

  • The nutrient medium contains carbohydrates (sugarcane, sugar beets, tapioca, molasses), nitrogen sources (ammonium hydroxide, urea, ammonia), minerals, and trace elements.
  • The pH is maintained typically between 6 and 9, and temperature is controlled to optimize microbial growth and glutamic acid production.

2.3 Fermentation and Conversion

  • Microbes metabolize sugars into L-glutamic acid, which accumulates in the broth.
  • Sodium ions (usually sodium hydroxide) are added during the latter part of fermentation (after 50-70% glutamic acid production) to neutralize glutamic acid directly in the broth, forming monosodium glutamate.
  • This step allows MSG to be produced in situ, reducing the need for intermediate purification steps.

Purification and Crystallization Techniques

3.1 Removal of Impurities

  • The fermentation broth contains impurities such as organic acids, coloring matters, and other anionic contaminants.
  • A strongly basic anion exchange resin (in hydroxide form) is used to selectively adsorb anionic impurities from the broth, allowing glutamate to remain in solution or attach to the resin.

3.2 Regeneration and Recovery

  • After adsorption, the resin is regenerated by washing with sodium hydroxide solution, which releases glutamate as monosodium glutamate in solution.
  • Ammonia released during this process is recovered by distillation and recycled back into fermentation, enhancing process sustainability.

3.3 Crystallization

  • The purified MSG solution is concentrated by evaporation.
  • Seed crystals are added to induce crystallization at controlled temperatures (around 50°C).
  • Crystals are washed and dried to yield MSG with high purity (typically >99.3%) and high yield (around 84%).

Summary Table of Preparation Steps and Parameters

Step Description Conditions / Parameters Outcome / Notes
Microbial Fermentation Cultivation of Brevibacterium or Micrococcus spp. pH 6–9, controlled temp, nutrient medium Production of L-glutamic acid in broth
Sodium Ion Addition Neutralization of glutamic acid in broth After 50–70% glutamic acid production Formation of monosodium glutamate in situ
Anion Exchange Purification Removal of anionic impurities using basic anion resin Resin in OH form, pH 5–9 Purified glutamate solution, impurities adsorbed
Resin Regeneration Elution of MSG by sodium hydroxide Sodium hydroxide solution Recovery of MSG in solution, ammonia released
Ammonia Recovery Distillation of ammonia from eluate Distillation apparatus Ammonia recycled to fermentation
Crystallization Concentration and seeding for MSG crystallization Concentration to ~650 parts volume, 50°C MSG crystals >99.3% purity, 84% yield
Drying and Packaging Washing and drying of MSG crystals Ambient or controlled drying Final MSG product ready for use

Analysis of Research Findings and Industrial Relevance

  • The fermentation-based method is environmentally friendly, with coproducts used as fertilizers, forming a sustainable bio-cycle.
  • Direct neutralization of glutamic acid in the fermentation broth with sodium ions simplifies the process and improves yield compared to older methods involving intermediate glutamate salts.
  • Use of anion exchange resins enhances purity by removing organic acid impurities and coloring agents, ensuring food-grade MSG quality.
  • Recovery and recycling of ammonia reduce waste and operational costs, contributing to energy efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other amino acid derivatives.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts.

Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .

Scientific Research Applications

Nutritional Applications

1. Enhancing Food Palatability
MSG is predominantly used as a flavor enhancer in various food products. Its ability to stimulate the umami taste receptor enhances the overall palatability of food. This property is particularly beneficial in low-sodium formulations, where MSG can replace some salt while maintaining flavor intensity. A study highlighted that MSG could be effectively used to reduce sodium levels in processed meats without compromising taste, which aligns with public health recommendations to lower sodium intake due to its association with hypertension and cardiovascular diseases .

2. Nutritional Care in Elderly Patients
Research has demonstrated that supplementing meals with MSG can improve nutritional status and quality of life among elderly patients. In a two-month study involving hospitalized elderly individuals, the addition of MSG to their diets resulted in increased recognition and improved peripheral lymphocyte counts, suggesting potential benefits in immune function and overall health without altering their protein intake . This application underscores the importance of MSG in geriatric nutrition, particularly for enhancing dietary intake among those with diminished taste sensitivity.

Scientific Research Applications

1. Investigating Health Effects
Numerous studies have investigated the health implications of MSG consumption. While some preclinical studies have raised concerns regarding potential adverse effects such as neurotoxicity and metabolic disturbances , comprehensive reviews indicate that these findings often stem from excessive dosages not reflective of typical dietary consumption. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives have deemed MSG safe when consumed within established dietary limits, emphasizing the need for further research to clarify its long-term safety .

2. Mechanisms of Action
MSG interacts with specific glutamate receptors (T1R1/T1R3), which are crucial for taste perception. Understanding these interactions can lead to insights into flavor modulation and consumer preferences in food science . Additionally, research into MSG's role in enhancing salivary secretion suggests it may influence carbohydrate metabolism, potentially affecting satiety and hunger responses post-meal .

Case Studies

Study Title Objective Findings
Nutritional Care for Elderly Patients Assess the impact of MSG on nutritional statusImproved quality of life and immune function without altering protein intake
Sodium Reduction Strategies Evaluate MSG as a sodium substituteEffective reduction of sodium levels in processed foods while maintaining flavor
Health Hazards Review Investigate adverse effects of MSGLimited relevance of preclinical findings for typical dietary intake; further studies needed

Comparison with Similar Compounds

    Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.

    Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.

    Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.

Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .

Biological Activity

Monosodium glutamate (MSG), a sodium salt of glutamic acid, is widely used as a flavor enhancer in food. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects on human health. This article summarizes findings from various studies, highlighting MSG's impact on metabolic processes, neurotoxicity, and other physiological functions.

MSG acts primarily as an excitatory neurotransmitter in the central nervous system (CNS). It binds to glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. However, excessive activation can lead to excitotoxicity, contributing to neuronal damage and various neurological disorders .

Adverse Effects

  • Neurotoxicity : High doses of MSG have been associated with neurotoxic effects, including cognitive deficits and alterations in brain structure. In animal studies, excessive MSG intake resulted in decreased neuron counts in critical areas such as the hippocampus .
  • Metabolic Disorders : Research indicates that MSG may contribute to metabolic syndrome. In rodent models, MSG administration led to insulin resistance and increased body weight .
  • Renal Toxicity : Studies have shown that MSG can induce renal pathologies characterized by oxidative stress and inflammation. In Wistar rats, high doses resulted in glomerular hyperfiltration and tubular degeneration .
  • Reproductive Health : MSG exposure has been linked to reduced sperm motility and abnormal morphology in male rodents, suggesting potential reproductive toxicity .

Beneficial Effects

Despite its adverse effects, some studies indicate potential benefits of MSG:

  • Bone Health : Research has shown that MSG supplementation can enhance bone mineral density (BMD) and improve osteoblast activity in models of dietary protein restriction. This suggests a role for glutamate in bone metabolism and maintenance .
  • Cognitive Function : Some evidence suggests that moderate intake of glutamate may support cognitive functions due to its role in synaptic transmission and plasticity .

Case Studies

StudySubjectFindings
Onaolapo et al. (2016)RatsIncreased oxidative stress markers; neuronal damage observed with high MSG doses.
Sadek et al. (2016)MiceAltered neuronal histology; increased cholinesterase levels linked to MSG exposure.
Research by MiceImproved BMD and osteoblast activity with MSG supplementation under protein-restricted diets.

Q & A

Q. How to align MSG research with ethical guidelines for human dietary interventions?

  • Methodological Answer : Adhere to CONSORT guidelines for clinical trials, including informed consent documentation and adverse event reporting. For animal studies, follow ARRIVE 2.0 guidelines, ensuring protocols are pre-registered (e.g., OSF) to reduce bias .

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